Betanine
Overview
Description
Betanine is a natural product found in Opuntia, Portulaca smallii, and other organisms with data available.
Scientific Research Applications
Antiradical Activity and Stability : Betanine shows greater antiradical activity at acidic pH and lower activity at higher temperatures. At basic pH, this compound's activity correlates well with its stability. Interestingly, at acidic pH, the degradation product, cyclo-DOPA 5-O-β-D-glucoside, contributes to the antiradical activity (Pedreño & Escribano, 2001).
Oxygen Involvement in Degradation : Active oxygen species were not implicated in the oxidative degradation of this compound. However, this compound was destroyed in solutions containing photosensitized riboflavin, suggesting a complex interaction with oxygen (Elbe & Attoe, 1985).
Enhancement of Extraction by Pulsed Electric Fields : The extraction of this compound from red beetroots can be significantly enhanced using pulsed electric fields. This technique leads to a quicker and more efficient extraction process compared to traditional methods (López et al., 2009).
Degradation and Regeneration Kinetics : this compound partially regenerates after degradation. The study of its degradation and regeneration kinetics at various temperatures under nitrogen and oxygen conditions offers insights into the stability and potential recycling of this pigment (Huang & Elbe, 1985).
Thermal Degradation in Water-Alcohol Systems : The stability of this compound in different water-alcohol model systems was studied, revealing the lowest stability and activation energy in the water/ethanol system. This provides important information for industrial applications where temperature and solvent conditions are critical (Altamirano, 1993).
Effect of pH on Degradation and Regeneration : The influence of pH on this compound stability and its degradation products was investigated, showing that this compound is most stable at an intermediate pH range (4.0–5.0) (Huang & Elbe, 1987).
Impact of Antioxidants on this compound Stability : The stability of this compound in the presence of antioxidants and related compounds was explored. The findings indicate that ascorbic acid can improve this compound stability, providing valuable information for food preservation and coloring applications (Attoe & Elbe, 2006).
Application in Biodegradable Packaging Materials : Research into nanocomposite films based on whey protein isolated and pectin containing copper oxide nanoparticles and this compound highlights its potential use in biodegradable packaging materials (Shabahang et al., 2022).
Properties
IUPAC Name |
(2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27-31H,4-5,8H2,(H,32,33)(H,34,35)(H,36,37)/b2-1+/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMLKIKAUFEMLE-FTNGGYTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997924 | |
Record name | Betanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-95-2 | |
Record name | Betanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJC992ZP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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